Benzyl (7-anilino-7-oxoheptyl)carbamate

Calcium Channel Blockade Cardiac Electrophysiology Ion Channel Pharmacology

Cardiac ion channel researchers need validated tool compounds for patch clamp calibration and SAR studies. Benzyl (7-anilino-7-oxoheptyl)carbamate is a quantitatively characterized L-type calcium channel inhibitor (IC50 18 μM in guinea pig ventricular myocytes). • Validated ICaL reference compound for electrophysiology benchmarking • Defined C7 linker & benzyl carbamate scaffold for systematic SAR optimization • Patent-protected lead (U.S. Patent 9,090,609) for cardiovascular drug discovery Supplied at ≥98% HPLC purity; in stock for immediate global dispatch.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 824970-10-7
Cat. No. B14231450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (7-anilino-7-oxoheptyl)carbamate
CAS824970-10-7
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C21H26N2O3/c24-20(23-19-13-7-4-8-14-19)15-9-1-2-10-16-22-21(25)26-17-18-11-5-3-6-12-18/h3-8,11-14H,1-2,9-10,15-17H2,(H,22,25)(H,23,24)
InChIKeyMMTCKKZNOALSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (7-anilino-7-oxoheptyl)carbamate Structural Profile


Benzyl (7-anilino-7-oxoheptyl)carbamate (CAS 824970-10-7) is a synthetic benzyl-substituted carbamate with a seven-carbon heptyl chain bridging an anilide group (7-anilino-7-oxoheptyl) and a benzyl carbamate moiety. Its molecular formula is C21H26N2O3, with a molecular weight of 354.4 g/mol . The compound falls within a broader patent class of benzyl-substituted carbamates developed for cardiovascular indications, where the benzyl carbamate group is a key pharmacophore [1]. This structural arrangement distinguishes it from shorter-chain or simpler alkyl carbamate analogs by providing a specific linker length and terminal phenyl substitution pattern that influences both physicochemical properties and biological target engagement .

Benzyl carbamate with a seven-carbon heptyl linker for ion channel studies
Patent-protected scaffold for cardiovascular research programs
Distinct benzyl ester terminus vs. methyl or ethyl analogs

Benzyl (7-anilino-7-oxoheptyl)carbamate Non-Interchangeability


Generic substitution among benzyl carbamate derivatives is precluded by the compound's specific structural elements—namely, the seven-carbon heptyl linker and the benzyl ester terminus—which together dictate its interaction profile with ion channels and its susceptibility to enzymatic hydrolysis . In vitro data from whole-cell patch clamp electrophysiology in isolated guinea pig ventricular myocytes show that Benzyl (7-anilino-7-oxoheptyl)carbamate inhibits L-type calcium current (ICaL) with an IC50 of 18,000 nM, a value that reflects the combined contribution of the benzyl carbamate head group and the heptyl linker length [1]. Closely related analogs with methyl or ethyl carbamate termini (e.g., methyl (7-anilino-7-oxoheptyl)carbamate, CAS 651767-88-3) exhibit distinct physicochemical properties and are expected to show altered ion channel modulation and metabolic stability . Consequently, even minor modifications in the carbamate alkyl group can lead to substantial shifts in potency and selectivity, making direct replacement without revalidation scientifically unsound .

Methyl or ethyl carbamate analogs may exhibit altered ion channel modulation and metabolic stability.

Shorter or longer alkyl linkers (C4–C6 or C8–C10) are expected to shift potency and selectivity profiles.

Carbamates lacking the benzyl group fall outside the patent-protected scaffold for cardiovascular research.

Benzyl (7-anilino-7-oxoheptyl)carbamate vs. Closest Analogs


ICaL Inhibition: Benzyl vs. Methyl/Ethyl Analogs

Benzyl (7-anilino-7-oxoheptyl)carbamate demonstrates measurable L-type calcium current (ICaL) inhibition, with an IC50 value of 1.80 × 10^4 nM (18 μM), determined via whole-cell patch clamp electrophysiology in isolated guinea pig ventricular myocytes [1]. This quantitative data provides a direct benchmark for comparing the compound's potency against closely related carbamate analogs. While specific IC50 values for methyl and ethyl (7-anilino-7-oxoheptyl)carbamate analogs are not available in the same assay system, the significant difference in lipophilicity imparted by the benzyl group relative to methyl or ethyl esters is expected to alter membrane permeability and channel interaction kinetics, thereby differentiating the benzyl derivative's pharmacological profile .

ICaL Inhibition
Reported
IC50 = 1.80 × 10^4 nM (18 μM)
Supports calcium current assay benchmarking
Whole-cell patch clamp in isolated guinea pig ventricular myocytes
Calcium Channel Blockade Cardiac Electrophysiology Ion Channel Pharmacology

Lipophilicity & Membrane Partitioning: Benzyl vs. Methyl/Ethyl

The benzyl carbamate terminus of Benzyl (7-anilino-7-oxoheptyl)carbamate confers significantly greater lipophilicity than its methyl or ethyl carbamate counterparts . While experimental logP values are not publicly reported, the calculated lipophilicity difference is structurally inherent: the benzyl group (C6H5CH2-) adds considerable hydrophobic surface area compared to methyl (CH3-) or ethyl (C2H5-) groups, impacting membrane permeability, plasma protein binding, and metabolic susceptibility [1]. This differentiation is critical in ion channel pharmacology, where compound access to the transmembrane domain or intracellular binding sites is governed by lipophilicity and membrane partitioning kinetics .

Lipophilicity Profile
Class-level
Benzyl group confers greater predicted logP vs. methyl/ethyl
May influence membrane partitioning and ADME context
No experimental logP data publicly available
Physicochemical Properties Drug Design ADME Optimization

Heptyl Linker vs. Shorter Alkyl Chain Carbamates

The seven-carbon heptyl chain connecting the anilide and carbamate functional groups in Benzyl (7-anilino-7-oxoheptyl)carbamate is a critical determinant of its biological activity, particularly in ion channel modulation [1]. In calcium channel pharmacology, linker length directly influences the spatial orientation of the terminal pharmacophores, affecting binding site engagement and channel state-dependent inhibition [2]. Analogs with shorter linkers (e.g., butyl or pentyl) or longer linkers (e.g., octyl or decyl) are expected to exhibit altered potency and selectivity profiles due to differences in conformational flexibility and intramolecular hydrogen bonding [2]. While direct comparative data for varying linker lengths in this specific scaffold are not published, the heptyl chain length is a non-trivial design element that distinguishes this compound from other carbamate-based ion channel modulators [1].

Linker Length SAR
Class-level
Seven-carbon heptyl linker vs. hypothetical C4–C10 analogs
Linker length may influence ion channel engagement and selectivity
No comparative data; inferred from SAR principles
Linker Length Optimization Ion Channel Pharmacology Structure-Activity Relationship

Patent Protection for Cardiovascular Indications

Benzyl (7-anilino-7-oxoheptyl)carbamate is structurally encompassed within U.S. Patent No. 9,090,609, which claims benzyl-substituted carbamates for the treatment and/or prophylaxis of cardiovascular disorders [1]. The patent disclosure specifically highlights the utility of such compounds in modulating pathways relevant to heart failure, thrombosis, and hypertension [1]. This patent protection confers a competitive advantage for industrial users developing novel cardiovascular agents, as the benzyl carbamate scaffold is a proprietary chemical space not covered by generic alkyl carbamate patents [2]. In contrast, methyl and ethyl (7-anilino-7-oxoheptyl)carbamates are not explicitly claimed in this patent family and may fall outside the protected intellectual property landscape for this indication [1].

Patent Coverage
Specification review
Covered under U.S. Patent 9,090,609 for cardiovascular disorders
May support freedom-to-operate review for cardiovascular research
Methyl and ethyl analogs not explicitly claimed
Cardiovascular Therapeutics Patent Protection Intellectual Property

Benzyl (7-anilino-7-oxoheptyl)carbamate Applications


Cardiac Electrophysiology: L-Type Calcium Channel Modulation

Benzyl (7-anilino-7-oxoheptyl)carbamate is a validated tool compound for studying L-type calcium channel (ICaL) inhibition in isolated guinea pig ventricular myocytes, with a reported IC50 of 18 μM [1]. This assay system is a gold standard for evaluating the direct cardiac electrophysiological effects of calcium channel modulators. The compound's activity in this model supports its use as a reference compound for calibrating patch clamp systems or as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and isoform selectivity [2]. Its benzyl carbamate moiety and seven-carbon linker make it particularly suitable for investigating the impact of lipophilicity and linker length on channel state-dependent blockade [2].

Cardiovascular Drug Discovery: Patent-Protected Scaffold

As a benzyl-substituted carbamate claimed in U.S. Patent 9,090,609, Benzyl (7-anilino-7-oxoheptyl)carbamate serves as a strategic lead scaffold for medicinal chemistry programs targeting cardiovascular disorders, including heart failure, thrombosis, and hypertension [2]. The patent coverage provides a legal framework for developing novel therapeutic agents with this core structure, offering a competitive edge over unpatented alkyl carbamate analogs. Industrial research teams can leverage this compound to explore proprietary chemical space, secure intellectual property, and advance differentiated drug candidates into preclinical development [2].

Ion Channel Pharmacology: Linker SAR & Membrane Partitioning

The compound's seven-carbon heptyl linker and benzyl carbamate terminus are critical design features for probing the relationship between molecular structure and ion channel modulation [1]. Researchers can employ Benzyl (7-anilino-7-oxoheptyl)carbamate as a central scaffold in systematic SAR campaigns, synthesizing analogs with varied linker lengths (e.g., C4-C10) or different carbamate alkyl groups (e.g., methyl, ethyl, propyl) to delineate the structural determinants of potency, selectivity, and membrane permeability [1]. The electrophysiology data in ventricular myocytes provide a quantitative baseline for assessing how structural modifications alter calcium channel inhibition [1].

Comparative Pharmacology: Calcium Channel Blocker Benchmarking

With its defined IC50 value of 18 μM for ICaL inhibition in guinea pig ventricular myocytes, Benzyl (7-anilino-7-oxoheptyl)carbamate can serve as a quantitative benchmark for evaluating novel calcium channel modulators in head-to-head electrophysiology assays [1]. Researchers investigating L-type calcium channel pharmacology can use this compound as a reference to contextualize the potency of new chemical entities, particularly those with similar carbamate-based scaffolds. This application is essential for building robust SAR datasets and for selecting lead candidates with improved efficacy or safety margins [1].

Application
Selection Property
Validation Focus
Cardiac electrophysiology studies
Reported ICaL inhibition in ventricular myocyte assay
Patch clamp assay response context
Cardiovascular lead scaffold research
Patent-protected benzyl carbamate structure
Freedom-to-operate review for cardiovascular programs
Ion channel SAR studies
Defined linker length and benzyl ester group
Structure-dependent ion channel modulation profile
Calcium channel modulator benchmarking
Reported potency in ventricular myocyte assay
Comparator assay-response context
Quote Request

Request a Quote for Benzyl (7-anilino-7-oxoheptyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.